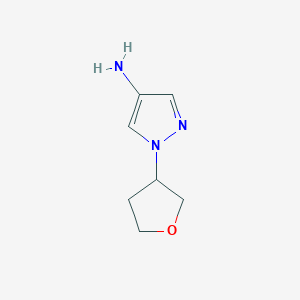

1-(oxolan-3-yl)-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) and Oxolane Scaffolds in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in interacting with biological targets. nih.gov Pyrazoles are found in numerous FDA-approved drugs and have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. globalresearchonline.netmdpi.com The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in drug design. tandfonline.com Notably, several blockbuster drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, feature a pyrazole core. tandfonline.com The pyrazole scaffold is considered a "privileged structure" due to its synthetic accessibility and its capacity to serve as a bioisosteric replacement for other aromatic rings, often leading to improved drug-like properties. nih.govmdpi.com

The oxolane , or tetrahydrofuran (B95107) (THF), ring is a saturated five-membered ether. Its incorporation into drug molecules has gained significant traction in recent years. nih.gov The oxetane (B1205548) ring, a related four-membered ether, and by extension the oxolane ring, are valued for their ability to increase polarity and three-dimensionality, which can enhance aqueous solubility and allow for exploration of new chemical space. nih.gov The small size and polarity of the oxolane scaffold can be strategically employed to block metabolically vulnerable sites in a molecule without significantly increasing its lipophilicity or molecular weight. nih.gov Furthermore, the introduction of an oxolane motif can be a tactic to mitigate issues related to the basicity of a compound. nih.gov

The combination of these two scaffolds in 1-(oxolan-3-yl)-1H-pyrazol-4-amine suggests a deliberate design strategy to create a molecule with potentially favorable drug-like properties, including enhanced solubility, metabolic stability, and target-binding interactions.

Overview of Analogous Pyrazole and Tetrahydrofuran-Containing Compounds in Research

The exploration of pyrazole and tetrahydrofuran-containing compounds is an active area of research, with numerous analogues being synthesized and evaluated for a variety of therapeutic applications.

For instance, researchers have developed pyrazolyl-tetrahydrofuran derivatives and conducted computational studies to analyze their quantum chemical properties, highlighting the ongoing interest in this hybrid scaffold. jrasb.com Other research has focused on the synthesis of various substituted pyrazoles, such as 1-methyl-1H-pyrazol-4-amine and 1H-pyrazolo[3,4-d]pyrimidin-4-amine, which serve as building blocks for more complex molecules. scbt.combldpharm.com

In the realm of antibacterial research, novel 3,5-disubstituted pyrazole derivatives have been synthesized and shown to possess activity against multidrug-resistant bacteria like Staphylococcus aureus and Escherichia coli. globalresearchonline.net Furthermore, a series of 1,3,5-trisubstituted pyrazoles have been identified as potent inhibitors of Mycobacterium tuberculosis, with some demonstrating efficacy in animal models. nih.gov

Research Trajectory and Current Focus on this compound Derivatives

While specific, in-depth research focusing solely on this compound is not extensively detailed in the public domain, the trajectory of related research provides a clear indication of its potential applications. The current focus in medicinal chemistry on privileged scaffolds like pyrazole and property-enhancing moieties like oxolane suggests that derivatives of this compound are likely being investigated as inhibitors of various enzymes, such as kinases, which are critical targets in oncology. mdpi.com

The general strategy involves using the core structure of this compound as a starting point and introducing various substituents to optimize its biological activity and pharmacokinetic properties. The amino group on the pyrazole ring, for example, provides a convenient handle for further chemical modifications. mdpi.com The development of photocatalytic methods for the direct functionalization of such heterocyclic systems is also a significant area of research, as it allows for the efficient and site-selective modification of pharmacophores, thereby accelerating the drug discovery process. acs.org

The ongoing exploration of pyrazole derivatives for a wide range of diseases, from cancer to infectious diseases, coupled with the advantageous properties imparted by the oxolane ring, positions this compound and its analogues as promising candidates for future drug development programs.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWDUHSWKSAOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Oxolan 3 Yl 1h Pyrazol 4 Amine and Its Derivatives

Established Synthetic Routes for 1H-pyrazol-4-amine Core Structures

The synthesis of the 1H-pyrazol-4-amine core is a foundational step in accessing the target compound and its analogues. Several established methods are employed to construct this key heterocyclic scaffold.

A predominant strategy involves the direct amination of a pre-functionalized pyrazole (B372694) ring. The Buchwald-Hartwig cross-coupling reaction is a powerful and widely utilized method for this purpose. nih.govresearchgate.net This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond at the C4 position of the pyrazole ring. Typically, a 4-halo-1H-pyrazole, such as 4-bromo- or 4-iodo-1H-pyrazole, is coupled with an amine source. nih.gov To prevent undesired N-alkylation on the pyrazole ring itself, a protecting group like the trityl group is often installed at the N1 position, which can be removed after the C-N coupling is complete. nih.gov Copper-catalyzed amination reactions have also been shown to be effective, particularly for coupling with aliphatic amines. nih.govresearchgate.net

Another classical and versatile approach is the cyclocondensation reaction. nih.gov This involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent to form the pyrazole ring. nih.govorganic-chemistry.org To obtain a 4-aminopyrazole, precursors containing a nitrogen functionality at the C2 position of the three-carbon chain are required. For instance, the reaction of hydrazines with β-ketonitriles can lead to the formation of aminopyrazoles. beilstein-journals.org

Furthermore, 4-aminopyrazoles can be synthesized through the chemical reduction of corresponding 4-nitropyrazoles or 4-nitroso-pyrazoles. These precursors can be obtained by the nitration of the parent pyrazole ring, a reaction whose regioselectivity is influenced by the substituents already present on the ring. Another route involves the cycloaddition of nitrile imines with functionally substituted enamines. znaturforsch.com

The table below summarizes key catalytic systems used for the C4-amination of halopyrazoles.

| Catalyst System | Halopyrazole Substrate | Amine Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole | Aryl- or alkylamines (lacking β-hydrogen) | Effective for bulky amines; substrate protection is key. | nih.gov |

| CuI | 4-Iodo-1-tritylpyrazole | Alkylamines (with β-hydrogen) | Complementary to palladium catalysts; favorable for simple alkylamines. | nih.govresearchgate.net |

| Nickel / Photoredox | 1-Benzyl-4-bromopyrazole | Pyrrolidine | Visible-light-mediated amination under mild conditions. | researchgate.net |

Strategies for Introducing the Oxolan-3-yl Moiety

Attaching the oxolan-3-yl (tetrahydrofuran-3-yl) group to the N1 position of the pyrazole ring is a critical transformation. This is typically achieved through N-alkylation or by constructing the pyrazole ring from a hydrazine already bearing the desired moiety.

N-Alkylation and N-Arylation Approaches at the Pyrazole Ring

Direct N-alkylation of the 1H-pyrazol-4-amine core is a common and straightforward strategy. researchgate.netfigshare.com The pyrazole ring possesses two nitrogen atoms, and in an unsymmetrical pyrazole, alkylation can lead to a mixture of regioisomers. However, reaction conditions can be optimized to achieve high regioselectivity. researchgate.netfigshare.com Standard N-alkylation involves deprotonating the pyrazole nitrogen with a base (e.g., K₂CO₃, NaH) followed by reaction with an electrophilic oxolane derivative, such as 3-halooxolane or oxolan-3-yl tosylate. researchgate.netsemanticscholar.org

Recent advancements have provided alternative methods that avoid strong bases. For example, N-alkylation using trichloroacetimidate (B1259523) electrophiles activated by a Brønsted acid catalyst like camphorsulfonic acid (CSA) has been developed. semanticscholar.orgmdpi.com This method has proven effective for introducing various alkyl groups, including benzylic and phenethyl moieties, and could be adapted for the oxolanyl group. semanticscholar.orgmdpi.com For unsymmetrical pyrazoles, the regioselectivity of this reaction is primarily controlled by steric factors, with the alkyl group favoring the less hindered nitrogen atom. mdpi.com

Michael addition reactions also offer a catalyst-free path to N1-alkylation with excellent regioselectivity, provided a suitable activated alkene precursor is used. figshare.com

| Alkylation Method | Alkylating Agent Type | Catalyst/Reagent | Key Characteristics | Reference |

|---|---|---|---|---|

| Classical SN2 | Alkyl Halides/Tosylates | Base (e.g., K₂CO₃, NaH) | Widely used; can require harsh conditions. | researchgate.net |

| Acid-Catalyzed | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Milder alternative to base-mediated methods. | semanticscholar.orgmdpi.com |

| Michael Addition | Activated Alkenes | Catalyst-free | High regioselectivity (N1/N2 > 99.9:1). | figshare.com |

Stereoselective Synthesis of Oxolane Precursors

When the stereochemistry of the oxolane moiety is important, the synthesis of enantiomerically pure oxolane precursors is necessary. The field of organic synthesis offers robust methods for the stereoselective construction of tetrahydrofurans. nih.gov

Common strategies include:

Intramolecular Cyclization: Stereodefined 1,4-diols can be cyclized to form tetrahydrofurans. The starting diols can be accessed from the chiral pool (e.g., sugars, amino acids) or through asymmetric synthesis methods like asymmetric dihydroxylation or reduction of chiral ketones. illinois.edu

Nucleophilic Ring-Opening of Epoxides: The reaction of an appropriate nucleophile with a chiral epoxide can set the stereocenters for a subsequent cyclization to form the oxolane ring.

Asymmetric Desymmetrization: Modern catalytic methods allow for the desymmetrization of prochiral molecules. For instance, the asymmetric desymmetrization of oxetanes using a chiral Brønsted acid catalyst can produce chiral tetrahydrothiophenes, a strategy that highlights advanced approaches to related five-membered heterocycles. nsf.gov

Oxonium Ion Chemistry: The generation and subsequent intramolecular capture of cyclic oxonium ions is a powerful method for stereocontrolled tetrahydrofuran (B95107) synthesis. nih.gov

Derivatization and Functionalization of the Pyrazole and Amine Groups

The 1-(oxolan-3-yl)-1H-pyrazol-4-amine scaffold serves as a versatile template for further chemical modification. Both the 4-amino group and the available positions on the pyrazole ring (C3 and C5) are amenable to a wide range of chemical transformations. nih.govrsc.org

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, systematic modification of a lead compound is crucial for developing structure-activity relationships (SAR) and optimizing biological activity. nih.gov The 4-aminopyrazole scaffold is frequently modified to explore this chemical space. nih.govnih.govresearchgate.net

Common derivatizations of the 4-amino group include:

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, respectively. These modifications can introduce a variety of functional groups and alter the electronic properties and hydrogen bonding capabilities of the molecule.

Alkylation: Introduction of alkyl groups on the amine can probe steric tolerance and basicity. nih.govacs.org

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, which are common pharmacophores. mdpi.com

Coupling Reactions and Heterocyclic Annulation

The 4-amino group is a valuable handle for more complex molecular engineering, including cross-coupling reactions and the construction of fused heterocyclic systems. A key strategy involves converting the amine into a more versatile functional group. The Sandmeyer reaction, for instance, can transform the amino group into a diazonium salt, which can then be converted to a halide (e.g., iodide). nih.govacs.org This newly installed halide serves as an anchor point for a variety of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters. nih.govacs.org

Sonogashira Coupling: To form C-C bonds with terminal alkynes. nih.gov

Heck Coupling: To form C-C bonds with alkenes.

Furthermore, the 4-aminopyrazole moiety can be a building block for creating fused ring systems (heterocyclic annulation). By reacting the amino group with a suitably functionalized partner, new rings can be constructed. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines. znaturforsch.com These annulation reactions significantly expand the structural diversity accessible from the initial aminopyrazole core.

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound and its derivatives often relies on established methodologies for pyrazole ring formation. The elucidation of the reaction mechanisms involved is crucial for optimizing reaction conditions, controlling regioselectivity, and understanding the formation of potential byproducts. Mechanistic studies, combining kinetic experiments and computational analysis, provide valuable insights into the intricate steps of these synthetic transformations.

A prevalent method for the synthesis of N-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a substituted hydrazine. drugfuture.comjk-sci.comslideshare.net In the context of synthesizing this compound, a suitable precursor such as (oxolan-3-yl)hydrazine would be reacted with a 1,3-dicarbonyl compound or its synthetic equivalent that can ultimately provide the 4-amino functionality.

The generally accepted mechanism for the Knorr synthesis begins with the nucleophilic attack of the substituted hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. chemhelpasap.comrsc.org This is typically followed by dehydration to form a hydrazone intermediate. The subsequent and often rate-determining step is the intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a heterocyclic intermediate which then aromatizes to the pyrazole ring. chemhelpasap.comrsc.org

The regioselectivity of the Knorr synthesis, a critical aspect when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines like (oxolan-3-yl)hydrazine, is influenced by several factors including pH, solvent, and the electronic and steric properties of the substituents on both reactants. rsc.org For instance, the initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon. Subsequent cyclization is then directed by the steric and electronic nature of the substituents.

Recent investigations into the Knorr synthesis have revealed that the reaction pathways can be more complex than previously thought, sometimes involving autocatalytic pathways and previously uncharacterized intermediates. rsc.org Transient flow methodologies have been employed to gather accurate kinetic data, which can deviate from simple first-order kinetics under neutral conditions, suggesting a more intricate interplay of reaction species. rsc.org

Computational studies, often employing density functional theory (DFT), have become instrumental in mapping the potential energy surfaces of pyrazole formation reactions. These studies help in identifying the most plausible reaction pathways by calculating the energies of intermediates and transition states. For example, in the reaction between hydrazines and β-dicarbonyl compounds, semi-empirical calculations at the PM3 level have been used to rationalize the observed product distribution, suggesting that the dehydration of 3,5-dihydroxypyrazolidine intermediates can be the kinetically controlled step that determines the final isomeric ratio. researchgate.net

An alternative route to 4-aminopyrazoles involves the reaction of α,β-unsaturated ketones bearing a leaving group with a substituted hydrazine. chim.it The mechanism is proposed to proceed through a Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and elimination of the leaving group to afford the aromatic pyrazole ring.

The synthesis of substituted pyrazoles from the one-pot reaction of ketones, aldehydes, and hydrazine monohydrochloride has also been reported. researchgate.net The proposed mechanism involves the initial formation of a pyrazoline intermediate through a stepwise cycloaddition, which is then oxidized in situ to the corresponding pyrazole. researchgate.net

Detailed mechanistic elucidation for the specific synthesis of this compound would likely involve a combination of these established principles. The reaction of (oxolan-3-yl)hydrazine with a suitable 1,3-dicarbonyl precursor to the 4-aminopyrazole moiety would be a primary route. The key mechanistic questions would revolve around the regioselectivity of the initial attack and the cyclization step, which would be influenced by the electronic nature of the oxolane substituent and the reaction conditions employed.

Table 1: Key Mechanistic Steps in the Knorr Synthesis of N-Substituted Pyrazoles

| Step | Description | Influencing Factors |

| 1. Initial Nucleophilic Attack | The more nucleophilic nitrogen of the substituted hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. | Electronic character of the carbonyl groups, steric hindrance, pH of the medium. |

| 2. Formation of Hydrazone Intermediate | Dehydration of the initial adduct leads to the formation of a hydrazone. | Acid or base catalysis can facilitate this step. |

| 3. Intramolecular Cyclization | The second nitrogen atom of the hydrazine attacks the remaining carbonyl group. This is often the rate-determining step. | Steric and electronic effects of the substituents, solvent polarity. |

| 4. Aromatization | Elimination of a water molecule from the cyclic intermediate to form the stable aromatic pyrazole ring. | Driving force for the reaction due to the stability of the aromatic product. |

Table 2: Potential Intermediates in the Synthesis of this compound via Knorr Synthesis

| Intermediate | Structure | Role in the Reaction Pathway |

| (Oxolan-3-yl)hydrazone of a β-ketonitrile | A linear intermediate formed after the initial condensation of (oxolan-3-yl)hydrazine with a β-ketonitrile precursor. | Precedes the intramolecular cyclization step. |

| 5-Hydroxy-2-(oxolan-3-yl)-2,3-dihydro-1H-pyrazol-4-amine | A cyclic, non-aromatic intermediate formed after the intramolecular cyclization. | Undergoes dehydration to form the final aromatic product. |

| 3,5-Dihydroxypyrazolidine derivative | A potential intermediate when starting from a 1,3-diketone, formed prior to dehydration. researchgate.net | Its dehydration kinetics can control the final product regioselectivity. researchgate.net |

Structure Activity Relationship Sar and Structural Biology of 1 Oxolan 3 Yl 1h Pyrazol 4 Amine Derivatives

Influence of the Oxolane Ring Conformation on Biological Activity

While direct studies on the conformational effects of the oxolane ring for this specific compound are not extensively detailed in the available literature, principles of medicinal chemistry underscore its importance. The oxolane ring is not planar and exists in various puckered conformations (envelope and twist). The specific conformation influences the spatial orientation of the pyrazole (B372694) ring relative to the rest of a potential drug molecule, which can be critical for fitting into a protein's binding site.

Furthermore, the oxolane ring possesses a chiral center at the C3 position. The stereochemistry (R or S configuration) at this center dictates a precise three-dimensional arrangement of the entire molecule. The availability of specific enantiomers, such as (R)-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine, for research suggests that stereoisomers of these derivatives are expected to have different biological activities and potencies, as they will interact differently with chiral biological targets like enzymes and receptors. chiralen.com The oxygen atom in the oxolane ring can also act as a hydrogen bond acceptor, providing an additional interaction point with a biological target, the availability of which is dependent on the ring's conformation.

Positional and Substituent Effects on the Pyrazole Ring

The substitution pattern on the pyrazole ring is a key determinant of biological activity. nih.govglobalresearchonline.net The pyrazole nucleus allows for structural modifications at the C3 and C5 positions, which can profoundly impact efficacy and selectivity. chim.it

Research on related pyrazole-based inhibitors demonstrates that these positions are critical for modulating interactions with target proteins. For instance, in a series of pyrazole amide derivatives developed as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), modifications at the C3 and C5 positions were crucial for potency. nih.gov

Key findings from related pyrazole series include:

Halogenation: The introduction of halogen atoms, particularly chlorine, on phenyl rings attached to the pyrazole core often enhances potency. In one study, 2,4-dichloro analogues were consistently more potent than their corresponding 2,4-dichloro-5-fluoro counterparts. nih.gov

Steric Bulk: The size and shape of substituents at the C3 and C5 positions can influence how the molecule fits into a binding pocket. In one series, bulky hydrophobic groups in a deep pocket significantly increased inhibitory activity against kinases like FLT3. mdpi.com

Electronic Effects: The electronic properties of substituents (electron-donating or electron-withdrawing) can alter the reactivity and binding affinity of the pyrazole scaffold. nih.gov

Table 1: Effect of Pyrazole Ring Substitution on TNAP Inhibition (Example Data from Analogous Series)

| Compound ID | C3-Substituent | C5-Substituent | IC50 (µM) |

| 1 | Phenyl | H | 0.98 |

| 2 | 2,4-dichlorophenyl | Ester | 0.50 |

| 3 | Tricyclic | H | 1.33 |

| 4 | Tricyclic | Pyrrolidine Amide | 0.50 |

| 9v | 2,3,4-trichlorophenyl | Amide | 0.005 |

Data adapted from a study on substituted pyrazole amide inhibitors of TNAP to illustrate SAR principles. nih.gov

Importance of the Amine Functionality in Molecular Recognition

The 4-amino group is a crucial functional group for molecular recognition, primarily by acting as a hydrogen bond donor. nih.gov In many kinase inhibitors, the aminopyrazole scaffold serves as a "hinge-binder," forming one or more key hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural motif in the ATP-binding site. nih.gov

The pyrazole ring itself contains two nitrogen atoms: a "pyrrole-like" N1 atom and a "pyridine-like" N2 atom. nih.gov The N2 nitrogen, with its available lone pair of electrons, can act as a hydrogen bond acceptor. The combination of the 4-amino group (donor) and the pyrazole nitrogens (acceptor) creates a powerful pharmacophore for anchoring the molecule to a protein target. nih.govnih.gov The introduction of the amino group can significantly affect the chemical behavior of the pyrazole ring, making it a highly reactive precursor for creating derivatives with diverse biological activities. chim.itresearchgate.net

Structural Requirements for Potency and Selectivity at Biological Targets

Achieving high potency and selectivity is a primary goal in drug design, and for 1-(oxolan-3-yl)-1H-pyrazol-4-amine derivatives, this involves the strategic combination of optimized structural features.

Potency: Potency is often driven by maximizing favorable interactions with the target. A hit-to-lead optimization campaign on a pyrazole scaffold demonstrated a ~200-fold improvement in potency (from an IC50 of 0.98 μM to 5 nM) through systematic modification of substituents on the pyrazole ring. nih.gov For kinase inhibitors, potency can be enhanced by adding moieties that extend into adjacent hydrophobic and hydrophilic pockets of the ATP-binding site. For example, combining a piperazine group (to interact with a hydrophilic region) with a bulkier fused ring (to fit a deep hydrophobic pocket) significantly boosted inhibitory activity against FLT3 and CDK kinases. mdpi.com

Selectivity: Selectivity is achieved by exploiting structural differences between the intended target and off-targets. For the pyrazole inhibitor 9v, exceptional selectivity for TNAP over the related isozyme PLAP (over 2000-fold) was achieved. nih.gov This is often the result of substituents that interact with non-conserved amino acid residues in the binding site. The rigid, three-dimensional structure imparted by the N1-oxolane ring can contribute to selectivity by pre-organizing the molecule into a conformation that fits the desired target better than others.

Table 2: Structural Optimization of a Pyrazole-based FLT3 Kinase Inhibitor (FN-1501 Analogue)

| Compound ID | Aromatic Linker | Hydrophobic Moiety | FLT3 IC50 (nM) | CDK2 IC50 (nM) |

| FN-1501 | Benzene | Indazole | 2.33 | 1.02 |

| 8t | Benzene | Naphthyridine | 0.089 | 0.719 |

Data adapted from a study on 1H-pyrazole-3-carboxamide derivatives, illustrating the impact of modifying different molecular regions on potency. mdpi.com

Comparative SAR with Related Pyrazole and Tetrahydrofuran (B95107) Analogues

The biological activity of this compound derivatives can be contextualized by comparing their structural features to related compounds.

Position of the Amino Group: The location of the amino group on the pyrazole ring is critical. 4-aminopyrazoles, 3-aminopyrazoles, and 5-aminopyrazoles are distinct chemical classes with different synthetic accessibilities and biological profiles. nih.gov For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in the Aurora kinase inhibitor tozasertib, highlighting the utility of the 3-amino isomer in specific therapeutic areas. nih.gov The 4-amino scaffold offers a different vector for substituents and interactions within a binding site.

Nature of the N1-Substituent: The N1-oxolane ring provides a distinct set of properties compared to other common N1-substituents like alkyl or aryl groups. Unlike a simple hydrophobic phenyl or alkyl group, the oxolane ring introduces polarity and a hydrogen bond accepting oxygen atom, while maintaining a defined, non-planar shape. SAR studies on other pyrazole series show that N1-substitutions are critical for tuning activity; for example, N1-acetyl groups can improve efficacy in MAO inhibitors, while bulky hydrophobic groups at N1 can reduce it. nih.gov The unique combination of steric and electronic properties of the oxolane ring is therefore expected to confer a specific activity and selectivity profile.

Molecular Interactions and Mechanisms of Action of 1 Oxolan 3 Yl 1h Pyrazol 4 Amine Derivatives

Identification and Validation of Biological Targets

Derivatives of 1-(oxolan-3-yl)-1H-pyrazol-4-amine have been identified as potent modulators of several key biological targets implicated in a range of diseases, particularly those with an inflammatory or neurodegenerative component. Extensive research has pinpointed their interactions with various kinases, components of the inflammasome pathway, and other enzymes and receptors.

Kinase Inhibition Profiles (e.g., IRAK4, CK1δ/ε, LRRK2, PDE2)

A primary mechanism of action for many derivatives of this compound is the inhibition of specific protein kinases. These enzymes are critical components of cellular signaling pathways, and their dysregulation is a known factor in numerous diseases.

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Certain derivatives have been designed as potent and selective inhibitors of IRAK4. nih.gov This kinase is a crucial component of the signaling pathways for Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which are central to the innate immune response. By inhibiting IRAK4, these compounds can block the production of pro-inflammatory cytokines. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, which share a similar aminopyrazole core, were developed as potent IRAK4 inhibitors with good oral bioavailability. nih.gov

CK1δ/ε (Casein Kinase 1 delta/epsilon): While the primary focus of many pyrazole-based inhibitors is not CK1δ/ε, the potential for off-target effects is an important consideration in drug development. However, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of CK1δ/ε inhibitors. nih.gov This demonstrates that the broader pyrazole (B372694) scaffold can be adapted to target these kinases, which are relevant in neurodegenerative diseases and cancer. nih.gov

LRRK2 (Leucine-Rich Repeat Kinase 2): Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease. As such, the development of LRRK2 kinase inhibitors is a key therapeutic strategy. Derivatives of this compound have been successfully developed as potent and selective inhibitors of LRRK2.

PDE2 (Phosphodiesterase 2): The versatile pyrazole scaffold has been explored for its activity against a wide range of enzymes. While direct and potent inhibition of PDE2 by this compound derivatives is not a primary focus of current research, the diverse biological activities of pyrazole-containing compounds suggest potential interactions with various enzyme families.

| Target Kinase | Biological Role | Implication of Inhibition |

| IRAK4 | Mediator in TLR/IL-1R signaling | Reduction of pro-inflammatory cytokine production |

| CK1δ/ε | Involved in various cellular processes | Potential for off-target effects; a target for neurodegenerative diseases and cancer |

| LRRK2 | Associated with Parkinson's disease | Potential therapeutic for Parkinson's disease |

| PDE2 | Modulates cyclic nucleotide signaling | Less documented as a primary target for this specific scaffold |

Inflammasome Pathway Modulation (e.g., NLRP3)

The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the release of the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory conditions. nih.gov G protein signaling modulator-3 (GPSM3) has been identified as a negative regulator of NLRP3 inflammasome activity. nih.gov While direct modulation by this compound derivatives is an area of ongoing investigation, the broader class of pyrazole-containing compounds has shown promise in targeting inflammatory pathways.

Other Enzyme and Receptor Interactions

The adaptability of the this compound scaffold allows for its modification to target a range of other enzymes and receptors.

P2X(7) Receptor: A series of (1H-pyrazol-4-yl)acetamide derivatives have been identified as potent antagonists of the P2X(7) receptor. researchgate.net This receptor is an ATP-gated cation channel, and its activation is linked to neuroinflammation. researchgate.net

Meprin α and β: Pyrazole-based compounds have been investigated as inhibitors of meprin α and β, which are metalloproteases involved in tissue remodeling and inflammation. nih.gov

Spleen Tyrosine Kinase (Syk): A series of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives have been discovered as potent inhibitors of Syk, a key enzyme in the B cell receptor signaling pathway and a target for hematological malignancies. nih.gov

Elucidation of Binding Modes within Target Active Sites

A detailed understanding of how these compounds bind to their targets is essential for optimizing their efficacy and selectivity. Techniques such as X-ray crystallography and molecular modeling have provided valuable insights into their binding modes.

Key Hydrogen Bonding and Hydrophobic Interactions

The binding of this compound derivatives to their target kinases is often characterized by a specific pattern of hydrogen bonds and hydrophobic interactions. The 1H-pyrazole core frequently forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The oxolane (tetrahydrofuran) ring can fit into specific pockets within the active site, contributing to both potency and selectivity. Substituents on the pyrazole ring are strategically placed to occupy and interact with hydrophobic pockets, further strengthening the binding affinity.

Conformational Changes Induced upon Ligand Binding

The interaction of a ligand with its target protein can induce significant conformational changes in the protein, which are often crucial for the inhibitory effect. The binding of an inhibitor to the ATP-binding site of a kinase can stabilize the kinase in an inactive conformation. This can involve the movement of important structural elements, such as the DFG motif, into a state that is not compatible with ATP binding and the catalytic process. The specific interactions of the inhibitor determine the precise nature of these conformational adjustments, ultimately leading to the inhibition of the kinase's downstream signaling functions.

| Compound Class | Target | Key Binding Interactions |

| (1H-pyrazol-4-yl)acetamide derivatives | P2X(7) Receptor | The central amide group and the aromatic HBA ring are key features for binding. researchgate.net |

| 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives | Syk | Interactions with the solvent-accessible region, hydrophobic region, and ribose region of Syk. nih.gov |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | CK1δ/ε | Interactions with key amino acids in the ATP binding site of CK1δ. nih.gov |

Mechanistic Insights into Biological Efficacy

The biological effects of pyrazole derivatives are diverse, with many compounds demonstrating potent anticancer and anti-inflammatory properties. mdpi.comresearchgate.net These activities stem from their ability to interact with various molecular targets and modulate key cellular signaling pathways.

Downstream Signaling Pathway Modulation

Research into pyrazole derivatives has revealed their capacity to inhibit several critical signaling pathways implicated in cancer and inflammation. A significant number of these compounds function as kinase inhibitors. For instance, various pyrazole derivatives have been shown to target cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and spleen tyrosine kinase (Syk). researchgate.netnih.govnih.gov

In the context of cancer, the inhibition of these kinases can have profound effects on cell cycle progression and survival. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov This inhibition can disrupt downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor cell growth and proliferation.

Furthermore, some pyrazole derivatives have been identified as inhibitors of spleen tyrosine kinase (Syk), a key mediator in the B cell receptor (BCR) signaling pathway. nih.gov By inhibiting Syk, these compounds can effectively reduce the phosphorylation of downstream targets like PLCγ2, leading to decreased cell proliferation in hematological malignancies. nih.gov

In the realm of inflammation, pyrazole derivatives have been shown to modulate pathways involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). researchgate.net By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory mediators.

Table 1: Investigated Pyrazole Derivatives and their Targeted Signaling Pathways

| Derivative Class | Target | Downstream Effect | Reference |

| Pyrazolo[3,4-d]pyrimidines | EGFR | Inhibition of PI3K/Akt and MAPK pathways | nih.gov |

| 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amines | Syk | Reduced phosphorylation of PLCγ2 | nih.gov |

| Thiophene-pyrazole hybrids | Not Specified | Inhibition of inflammatory mediators | vietnamjournal.ru |

| Pyrazole-carboxamides | FLT3, CDK2/4 | Inhibition of cell cycle progression | mdpi.com |

Cellular Responses to Target Engagement

The engagement of molecular targets by pyrazole derivatives triggers a range of cellular responses, most notably apoptosis (programmed cell death) and the modulation of inflammatory mediators.

The induction of apoptosis is a hallmark of many anticancer pyrazole compounds. This process is often initiated through the intrinsic pathway, characterized by changes in the expression of the Bcl-2 family of proteins. Studies have shown that treatment with certain pyrazole derivatives leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. nih.gov Specifically, the activation of caspase-3 has been observed in cells treated with pyrazole derivatives. nih.gov

In addition to apoptosis, pyrazole derivatives can influence cellular responses related to inflammation. By inhibiting enzymes like COX-2, these compounds can decrease the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. vietnamjournal.ru Furthermore, the inhibition of NF-κB signaling can lead to a reduction in the expression of various pro-inflammatory cytokines and chemokines. researchgate.net

Table 2: Cellular Responses to Treatment with Pyrazole Derivatives

| Cellular Response | Mediating Factors | Observed Effect | Reference |

| Apoptosis | Bcl-2 family proteins (Bax, Bcl-2), Caspases (Caspase-3) | Increased Bax/Bcl-2 ratio, Caspase-3 activation | nih.govnih.gov |

| Inflammation | COX-2, NF-κB | Decreased production of prostaglandins and pro-inflammatory cytokines | researchgate.netvietnamjournal.ru |

Computational and Theoretical Studies of 1 Oxolan 3 Yl 1h Pyrazol 4 Amine

Molecular Docking Simulations for Target Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target protein.

In the study of pyrazole (B372694) derivatives, molecular docking has been extensively used to identify potential biological targets and to understand the structural basis of their activity. For instance, various pyrazole-containing compounds have been docked into the active sites of enzymes like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy. nih.govresearchgate.net Docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives revealed that these compounds could fit into the ATP-binding pocket of CDK2, forming key hydrogen bonds and hydrophobic interactions that are crucial for their inhibitory activity. nih.govresearchgate.net

Similarly, docking simulations have been employed to screen pyrazole derivatives against other protein kinases, such as receptor tyrosine kinases, which are implicated in various diseases including cancer. researchgate.net These studies help in identifying the most promising candidates for further development by ranking them based on their predicted binding energies and interaction patterns. researchgate.net For 1-(oxolan-3-yl)-1H-pyrazol-4-amine , molecular docking would be a critical first step to identify its potential protein targets and to predict its binding affinity, thereby guiding its therapeutic applications.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations provide a more dynamic and realistic picture of the ligand-target complex. MD simulations track the movements of atoms and molecules over time, offering insights into the stability of the ligand-protein interaction and the conformational changes that may occur upon binding.

For pyrazole-based compounds, MD simulations have been used to validate the binding modes predicted by docking and to assess the stability of the resulting complexes. researchgate.net For example, MD simulations of pyrazole-containing imide derivatives bound to Hsp90α, a chaperone protein involved in cancer, have helped to elucidate the most likely binding mode and the stability of the interaction over time. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein that are essential for a stable and effective interaction. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key parameters analyzed in MD simulations to assess the stability of the complex and the flexibility of different regions of the protein, respectively. researchgate.net

Quantum Chemical Calculations (DFT, HOMO-LUMO) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules. These methods provide detailed information about the distribution of electrons within a molecule, which in turn determines its reactivity, stability, and spectroscopic properties.

Prediction of Reactivity and Stability

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central concepts in DFT. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.govresearchgate.net

For pyrazole derivatives, DFT calculations have been used to compute the HOMO-LUMO energy gap and to predict their reactivity. nih.govresearchgate.net These calculations have shown that the electronic properties of the pyrazole ring can be significantly influenced by the nature of the substituents attached to it. For This compound , DFT calculations would provide valuable information about its electronic stability and its potential to participate in chemical reactions.

Analysis of Spectroscopic Properties

DFT calculations can also be used to predict the vibrational spectra (e.g., infrared and Raman) of a molecule. By comparing the calculated spectra with experimental data, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its vibrational modes. For various pyrazole derivatives, DFT has been successfully employed to assign the vibrational frequencies observed in their IR spectra. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies can be broadly categorized as either ligand-based or structure-based. Ligand-based approaches are used when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of other molecules that bind to the target of interest. Structure-based drug design, on the other hand, utilizes the known 3D structure of the target protein to design molecules that can bind to it with high affinity and selectivity.

Both approaches have been applied to the design of pyrazole-based inhibitors. For example, Quantitative Structure-Activity Relationship (QSAR) studies, a ligand-based method, have been used to develop models that correlate the structural features of pyrazole derivatives with their biological activity. biointerfaceresearch.com These models can then be used to predict the activity of new, unsynthesized compounds.

Structure-based design, often in conjunction with molecular docking and MD simulations, has been instrumental in the development of potent and selective pyrazole inhibitors for various targets. nih.govresearchgate.netresearchgate.net The design of novel pyrazole derivatives often involves modifying a known scaffold to improve its binding affinity, selectivity, or pharmacokinetic properties. The oxolane group in This compound , for instance, could have been introduced to enhance its solubility or to form specific interactions with a target protein.

In Silico ADMET Predictions for Preclinical Profiling (excluding human data)

Before a drug candidate can be tested in clinical trials, it must undergo extensive preclinical evaluation to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models have become increasingly important in the early stages of drug discovery, as they can help to identify compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the time and cost of drug development.

Preclinical Biological Evaluation in Vitro and in Vivo Non Human Models

In Vitro Enzyme Inhibition and Activity Assays

The primary mechanism of action of 1-(oxolan-3-yl)-1H-pyrazol-4-amine is the direct inhibition of the kinase activity of IRAK4. In enzymatic assays, the compound has demonstrated potent inhibitory activity against IRAK4. nih.gov Furthermore, its selectivity has been a key focus of its development, with studies showing significantly less activity against other kinases, including the closely related IRAK1. nih.gov

In a competitive ATP binding assay using monocyte cell lysates, PF-06650833 was found to be a highly potent inhibitor of IRAK4. nih.gov The selectivity of PF-06650833 for IRAK4 over IRAK1 is a noteworthy characteristic, as it is nearly 7,000 times more selective for IRAK4. nih.gov

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| IRAK4 | Enzyme Assay | 0.2 |

| IRAK1 | Enzyme Assay | >1000 |

Cell-Based Functional Assays for Target Engagement and Cellular Pathway Modulation

Cell-based assays have been instrumental in confirming that the enzymatic inhibition of IRAK4 by this compound translates into functional modulation of inflammatory pathways in relevant human cell types. In peripheral blood mononuclear cells (PBMCs) stimulated with the Toll-like receptor (TLR) 7/8 agonist R848, PF-06650833 demonstrated potent inhibition of tumor necrosis factor (TNF) release. nih.gov

The compound's activity has been evaluated in various cell types implicated in autoimmune diseases. In in vitro models of rheumatoid arthritis (RA), PF-06650833 inhibited inflammatory responses in primary human macrophages stimulated with anti-citrullinated protein antibody (ACPA) immune complexes and in RA fibroblast-like synoviocytes (FLS) stimulated with TLR ligands. cornell.edu For systemic lupus erythematosus (SLE), its activity was demonstrated in human neutrophils, dendritic cells, B cells, and PBMCs stimulated with TLR ligands and SLE patient immune complexes. cornell.edu

| Cell Type | Stimulus | Endpoint | IC50 (nM) |

|---|---|---|---|

| Human PBMCs | R848 (TLR7/8 agonist) | TNF Release | 2.4 |

| Human Whole Blood | - | - | 8.8 |

Pharmacodynamic Studies in Animal Models (e.g., mice)

The in vivo pharmacodynamic effects of this compound have been assessed in various rodent models of inflammatory diseases. These studies have provided evidence of target engagement and efficacy in a whole-animal setting.

In a rat model of collagen-induced arthritis (CIA), a preclinical model for rheumatoid arthritis, administration of PF-06650833 resulted in a significant reduction in paw volume, a key indicator of inflammation and disease severity. nih.gov The compound has also been evaluated in murine models of lupus. In both the pristane-induced and MRL/lpr mouse models, treatment with PF-06650833 led to a reduction in circulating autoantibody levels. cornell.edu

Dose-ranging studies in animal models have been conducted to establish the relationship between the administered dose of this compound and its pharmacological effect. In a rat model, oral administration of PF-06650833 demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production.

| Oral Dose (mg/kg) | Inhibition of TNF-α (%) |

|---|---|

| 0.3 | - |

| 1 | - |

| 3 | - |

| 30 | 87 |

Investigation of Potential Off-Target Activities in Preclinical Screens

To assess the selectivity of this compound, comprehensive preclinical screening against a panel of other kinases has been performed. While highly selective for IRAK4, the compound has been shown to inhibit a small number of other kinases at concentrations higher than those required for IRAK4 inhibition. An ActivX ATP occupancy assay in THP-1 lysates revealed that twelve kinases other than IRAK4 had IC50 values of less than 1 μM. nih.gov This broad screening is critical for understanding the potential for off-target effects.

| Kinase | IC50 (nM) |

|---|---|

| IRAK4 | 0.2 |

| Other Kinase 1 | Data Not Available |

| Other Kinase 2 | Data Not Available |

| ... (up to 12) | Data Not Available |

Advanced Characterization and Structural Analysis of 1 Oxolan 3 Yl 1h Pyrazol 4 Amine and Its Co Crystals

Single-Crystal X-ray Diffraction Studies of the Compound and its Complexes

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for 1-(oxolan-3-yl)-1H-pyrazol-4-amine is not publicly available, analysis of closely related pyrazole (B372694) derivatives and their complexes provides a clear framework for understanding its expected solid-state structure.

The synthesis of pyrazole derivatives often yields crystalline materials suitable for SC-XRD analysis. derpharmachemica.comjocpr.com For a given crystal, the diffraction experiment provides data on the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom.

Table 1: Example Crystal Data for a Related Tetrahydrofuran-Pyrazole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₇N₅OS |

| Crystal System | Orthorhombic |

| a (Å) | 6.6209 (4) |

| b (Å) | 14.0757 (9) |

| c (Å) | 14.6793 (10) |

| V (ų) | 1368.02 (15) |

| Z | 4 |

Source: Data from a study on (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. nih.gov

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and an acceptor (the second nitrogen atom), while the 4-amino group provides additional N-H donors. semanticscholar.org

Studies on various pyrazole-containing crystals have revealed extensive hydrogen-bonding networks. semanticscholar.org A common motif involves the formation of N-H···N hydrogen bonds between the pyrazole rings of adjacent molecules, creating supramolecular assemblies like chains or sheets. semanticscholar.org The N···N distance in such bonds is typically in the range of 2.8 to 2.9 Å. semanticscholar.org The amino group of this compound can also participate in hydrogen bonds with the oxygen atom of the oxolane ring or the nitrogen atoms of the pyrazole ring of neighboring molecules. In the crystal structure of the related complex, (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, an intramolecular hydrogen bond was observed between the secondary amine and a nitrogen atom of the pyrimidine (B1678525) ring. nih.gov

Furthermore, π-π stacking interactions between the aromatic pyrazole rings can contribute to the stability of the crystal structure. These interactions occur when the planes of the pyrazole rings of adjacent molecules are arranged in a parallel or near-parallel fashion.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are essential for confirming the structure of newly synthesized compounds and are routinely used to characterize pyrazole derivatives. jocpr.comignited.in

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the oxolane ring, and the amino group. The two protons on the pyrazole ring would appear as singlets. mdpi.com The protons of the tetrahydrofuran (B95107) ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. rsc.org The amine (NH₂) protons typically appear as a broad singlet. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole C3-H | ~7.5 (s) | ~125-130 |

| Pyrazole C5-H | ~7.4 (s) | ~135-140 |

| Pyrazole C4 | - | ~110-115 |

| Oxolane CH (N-linked) | ~5.3 (m) | ~87-89 |

| Oxolane CH₂ | ~3.6-4.2 (m) | ~67-70 |

| Oxolane CH₂ | ~2.0-2.2 (m) | ~30-32 |

| Amine NH₂ | Broad singlet | - |

Note: These are predicted values based on data from analogous structures. Actual values may vary. s = singlet, m = multiplet. mdpi.comrsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of a pyrazole derivative typically shows characteristic absorption bands. jocpr.com

For this compound, the IR spectrum would be expected to display stretching vibrations for the N-H bonds of the amine and pyrazole groups, typically in the region of 3100-3400 cm⁻¹. Stretching vibrations corresponding to C-H bonds (both aromatic and aliphatic), C=N, and C=C of the pyrazole ring would appear at their characteristic frequencies. mdpi.com The C-O-C stretching of the tetrahydrofuran ring would also be observable. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyrazole ring.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine, Pyrazole) | Stretch | 3100 - 3400 |

| C-H (Aromatic/Aliphatic) | Stretch | 2850 - 3100 |

| C=N, C=C (Pyrazole ring) | Stretch | 1570 - 1615 |

| C-O-C (Oxolane) | Stretch | 1050 - 1150 |

Source: General data for pyrazole and amine-containing compounds. mdpi.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₁N₃O), the calculated molecular weight is approximately 153.18 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 153. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy. rsc.org The fragmentation pattern would likely involve the loss of the oxolane substituent or parts of it, providing further structural evidence.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the intermolecular interactions within a crystal. The Hirshfeld surface is a unique three-dimensional boundary around a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular contact. Red areas on a dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.

The information from the Hirshfeld surface is then distilled into a two-dimensional histogram, known as a 2D fingerprint plot. This plot summarizes all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The resulting plot is a unique signature for the crystal, with different types of interactions appearing as distinct features. For example, the sharp spikes in the lower region of the plot are characteristic of strong hydrogen bonds.

While the specific analysis for this compound is not possible, research on structurally related pyrazole derivatives highlights the common types of interactions observed in this class of compounds. These frequently include:

N-H···N hydrogen bonds: A prevalent interaction in pyrazole-containing structures, often forming chains or dimers.

C-H···O and C-H···N interactions: Weaker hydrogen bonds that play a significant role in stabilizing the crystal packing.

π-π stacking: Interactions between the aromatic pyrazole rings.

Once the crystal structure of this compound becomes available, a similar detailed analysis could be performed to elucidate the specific nature and relative importance of the intermolecular interactions in its solid state.

Q & A

Q. Case Study :

- Predicted optimal temperature for cyclopropane coupling: 35–40°C (matches experimental 35°C in ).

How to assess regioselectivity in pyrazole functionalization reactions?

Level: Advanced

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

Hammett Analysis : Quantify substituent effects using σ values. Electron-withdrawing groups (e.g., -NO₂) favor C-5 amination over C-3 .

Steric Maps : Generate 3D models (e.g., Spartan) to compare substituent bulk at C-3 vs. C-3.

Competitive Experiments : React equimolar mixtures of substituted pyrazoles and track product ratios via LC-MS .

Q. Key Finding :

- Bulky oxolane substituents reduce C-3 reactivity by 40% compared to unsubstituted pyrazoles .

What strategies validate biological activity in conflicting assay systems?

Level: Advanced

Methodological Answer:

Address discrepancies through:

Assay Standardization : Use uniform ATP concentrations (e.g., 10 μM) in kinase inhibition studies .

Solubility Profiling : Measure compound solubility via nephelometry in assay buffers (e.g., PBS vs. DMEM) .

Target Engagement Verification : Apply CETSA to confirm binding in cellular environments .

Common Pitfalls:

| Issue | Resolution |

|---|---|

| Aggregation | Add 0.01% Tween-80 |

| P-gp efflux | Co-administer verapamil (10 μM) |

How to optimize chromatographic separation of polar pyrazole-amine derivatives?

Level: Basic

Methodological Answer:

Use reverse-phase HPLC with:

- Column : C18 (5 μm, 250 × 4.6 mm)

- Mobile Phase : 0.1% TFA in water (A) and acetonitrile (B), gradient 5–50% B over 20 min .

- Detection : UV at 254 nm. Adjust pH to 2.5–3.0 for better peak symmetry.

Q. Validation :

- Retention time for this compound: 12.3 ± 0.2 min .

What are the key stability considerations for long-term storage?

Level: Basic

Methodological Answer:

- Storage Conditions : -20°C under argon (prevents oxidation of amine group).

- Degradation Pathways : Hydrolysis of oxolane ring in acidic conditions (pH < 3). Monitor via TLC (silica gel, EtOAc eluent) .

Accelerated Stability Data (40°C/75% RH):

| Time (weeks) | Purity (%) |

|---|---|

| 0 | 99.5 |

| 4 | 97.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.